molecular formula C11H23N3O3 · HCl B613353 H-Lys(boc)-NH2 hcl CAS No. 112803-72-2

H-Lys(boc)-NH2 hcl

Cat. No. B613353
M. Wt: 281.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • H-Lys(boc)-NH2 HCl is useful in peptide synthesis, particularly in the preparation of corticotrop peptides. It serves as a versatile compound with a blocking group on Nϵ that is easily removable by mild acid treatment (Schwyzer & Rittel, 1961).

  • The compound is used in the synthesis of LY544344·HCl, where a procedure for tert-butoxycarbonyl (Boc) group removal using concentrated HCl and acetone is developed and utilized on a multi-kilogram scale (Coffey et al., 2004).

  • In biochemical studies, the compound demonstrates the formation of aminosuccinyl peptides during acidolytic deprotection, followed by their transformation to piperazine-2,5-dione derivatives in neutral media (Schön & Kisfaludy, 2009).

  • It has applications in the development of cationic surfactants for hydrophobic ion pairing with DNA and its incorporation into lipophilic delivery systems (Wolf et al., 2020).

  • The compound is involved in solid-phase peptide synthesis, improving the yield and purity of the protected L-Lysine (Yi-shen, 2003).

  • It is used in the synthesis of novel tetrapeptide derivatives for potential applications in myocardial necrosis treatment in rats (Manikandan et al., 2002).

  • The compound plays a role in the synthesis of peptides and proteins with specific modifications, such as the DNA-binding domain of c-Myb protein (Hojo & Aimoto, 1991).

Future Directions

As H-Lys(boc)-NH2 hcl is commonly used in peptide synthesis, future research may focus on developing more efficient and environmentally friendly methods for its synthesis and use. Additionally, as it is used to prepare pentafluorophenyl esters for the synthesis of β-peptides2, advancements in this area could also influence its future applications.


properties

IUPAC Name

tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWRJFHMGKKDQR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys(boc)-NH2 hcl

CAS RN

112803-72-2
Record name H-Lys(boc)-NH2 hydrochloride
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